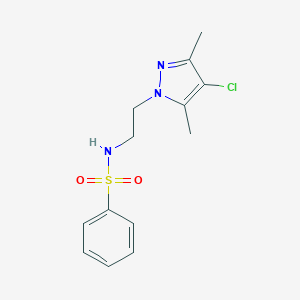

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIFLZAEKYOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

- Molecular Formula : C12H14ClN3O2S

- Molecular Weight : 283.777 g/mol

- CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in combating various cancer types. Pyrazole compounds have been reported to exhibit cytotoxic effects against several cancer cell lines.

In Vitro Studies

-

Cell Line Testing :

- The compound has shown significant inhibitory effects on human breast cancer cells (MCF7), human lung adenocarcinoma (A549), and colorectal cancer cells (HCT116).

- IC50 values for these cell lines have been reported in the range of 3.79 µM to 42.30 µM, indicating varying degrees of potency against different cancer types .

- Mechanism of Action :

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenases (COX), which play a crucial role in inflammation.

Research Findings

- Studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo models, suggesting that this compound may possess comparable anti-inflammatory effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial activity of sulfonamide derivatives.

Mechanism and Efficacy

- Antibacterial Activity :

- Case Studies :

Summary Table of Biological Activities

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves the reaction of sulfonamide derivatives with pyrazole compounds. Various methods have been documented to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

| Method | Yield | Conditions |

|---|---|---|

| Conventional Heating | 70% | Reflux for 6 hours |

| Microwave-Assisted Synthesis | 85% | 5 minutes at 300W |

| Solvent-Free Conditions | 90% | Room temperature |

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Antidiabetic Effects

Pyrazole derivatives have been shown to inhibit the α-amylase enzyme effectively. For instance, related compounds have demonstrated an IC50 value significantly lower than standard antidiabetic drugs like acarbose, showcasing their potential in managing diabetes through carbohydrate metabolism modulation .

Anti-inflammatory and Anticancer Activities

The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators. Moreover, recent studies highlight their potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study 1: Antibacterial Screening

A study conducted on various sulfonamide derivatives, including those with pyrazole structures, found that certain compounds exhibited potent antibacterial activity against resistant bacterial strains. The results indicated that modifications on the pyrazole ring could enhance activity significantly.

Case Study 2: Antidiabetic Activity Assessment

In a comparative study involving several pyrazole derivatives, this compound was evaluated for its ability to inhibit α-amylase. The findings demonstrated that this compound had a markedly lower IC50 than traditional inhibitors, suggesting its potential as a more effective antidiabetic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a) 4-Methylbenzenesulfonamide Derivative

The compound N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide (CAS: 1014071-78-3) introduces a methyl group at the para position of the benzene ring. However, steric hindrance from the methyl group might reduce binding affinity to flat active sites, as seen in some carbonic anhydrase inhibitors.

b) Fluorinated Benzenesulfonamides

Perfluorinated derivatives, such as those in (e.g., [52026-59-2]), replace hydrogen atoms with fluorine or perfluoroalkyl chains. These substitutions enhance metabolic stability and electron-withdrawing effects, which can improve binding to positively charged enzyme pockets. However, such modifications may reduce solubility in aqueous media compared to the non-fluorinated parent compound .

Pyrazole Ring Modifications

a) Pyridinesulfonamide-Pyrazole Hybrid

The compound 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide () replaces the benzene ring with a pyridine system. This compound exhibited a melting point of 138–142°C and showed IR bands indicative of sulfonamide (1164 cm⁻¹) and carbonyl (1726 cm⁻¹) groups, suggesting stable crystalline packing .

b) Pyrazoline Derivatives

Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides () feature a dihydropyrazole (pyrazoline) ring instead of a fully aromatic pyrazole. These derivatives were synthesized for carbonic anhydrase inhibition, with the hydroxyl group on the phenyl ring contributing to hydrogen-bonding interactions .

Bioisosteric Replacements

a) Acylsulfonamide and Tetrazole Derivatives

and highlight compounds where the sulfonamide is replaced by acylsulfonamides or tetrazoles. For example, 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxy-N-...benzamide () uses an acylsulfonamide to mimic carboxylic acid bioisosteres. Such replacements can improve metabolic stability but may alter zinc-binding capacity critical for carbonic anhydrase inhibition .

Preparation Methods

Synthesis of the Pyrazole Core

The 4-chloro-3,5-dimethyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of diketones with hydrazine derivatives. For example, 3,5-dimethyl-1H-pyrazole-4-carbonitrile may undergo chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro substituent at the 4-position. Alternative routes involve halogenation of preformed pyrazole rings under controlled temperatures (40–60°C) to prevent over-chlorination.

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced through nucleophilic substitution or alkylation. A common approach involves reacting 4-chloro-3,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 1-(2-aminoethyl)-4-chloro-3,5-dimethyl-1H-pyrazole.

Sulfonamide Formation

The final step couples the ethylamine intermediate with benzenesulfonyl chloride. This reaction is conducted under inert atmospheres (e.g., nitrogen or argon) in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl byproducts. Stirring at room temperature for 12–24 hours ensures complete conversion, followed by aqueous workup (5% NaHCO₃ and 1 M HCl) to remove unreacted reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate alkylation by stabilizing transition states, while DCM or THF optimizes sulfonamide coupling by minimizing side reactions. Temperature control during chlorination (40–60°C) prevents decomposition, whereas sulfonamide formation proceeds efficiently at ambient temperatures.

Catalytic and Stoichiometric Considerations

Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete amine functionalization, while bases like TEA or NaHCO₃ maintain pH balance during aqueous extraction. Catalytic agents such as tetrabutylammonium bromide (TBAB) enhance alkylation rates by phase-transfer mechanisms.

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography using silica gel and eluents such as chloroform-methanol (9:1 v/v). This removes unreacted starting materials and byproducts, yielding compounds with >95% purity.

Spectroscopic Validation

-

IR Spectroscopy : Key absorptions include sulfonamide S=O stretches (1190–1399 cm⁻¹) and N–H bends (3330–3554 cm⁻¹).

-

NMR : The benzenesulfonamide aromatic protons resonate at δ 7.2–7.9 ppm, while pyrazole methyl groups appear as singlets near δ 2.2–2.6 ppm.

-

HRMS : Molecular ions ([M+H]⁺) align with theoretical values (e.g., m/z 313.8 for C₁₃H₁₆ClN₃O₂S).

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

- Methodological Answer : A robust approach involves coupling a pyrazole-ethylamine intermediate with benzenesulfonyl chloride under anhydrous conditions. For example, in THF with triethylamine as a base, stirring at room temperature until complete consumption of the amine (monitored via TLC). Post-reaction, aqueous workup with DCM extraction and Na₂SO₄ drying yields the sulfonamide .

- Key Optimization Parameters :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Base | Triethylamine | |

| Reaction Time | TLC-monitored (~4–6 h) |

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of -/-NMR for functional group confirmation and X-ray crystallography for absolute configuration. SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving hydrogen-bonding networks and torsional angles in the pyrazole-ethyl-sulfonamide backbone .

- Physicochemical Properties (from analogous sulfonamides):

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~367.06 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Topological Polar Surface | 86.4 Ų |

Q. What preliminary bioactivity screens are relevant for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to the sulfonamide pharmacophore. Cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays can identify therapeutic potential. For example, analogous pyrazolyl-sulfonamides showed IC₅₀ values of 0.8–5.2 µM against carbonic anhydrase IX .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., chloro, methyl groups) and the benzenesulfonamide moiety. Assess impacts on enzyme binding via molecular docking (e.g., AutoDock Vina) and validate with kinetic assays. For instance, replacing 3,5-dimethyl groups with bulkier substituents reduced steric hindrance in carbonic anhydrase binding pockets .

- SAR Data Example :

| Substituent (Pyrazole) | IC₅₀ (Carbonic Anhydrase IX) | Reference |

|---|---|---|

| 3,5-Dimethyl | 1.2 µM | |

| 3-Trifluoromethyl | 0.8 µM |

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer : For disordered pyrazole-ethyl chains, employ SHELXL’s PART instruction to model alternative conformations. High-resolution datasets (>1.0 Å) combined with Hirshfeld surface analysis clarify hydrogen-bonding ambiguities. Structure validation tools like PLATON (ADDSYM) detect missed symmetry operations .

Q. What computational strategies predict metabolic stability and off-target effects?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian09) for redox potential estimation with in silico ADMET tools (e.g., SwissADME). Focus on sulfonamide’s susceptibility to CYP450-mediated oxidation. Molecular dynamics simulations (AMBER) can model binding to off-target serum proteins (e.g., albumin) .

Q. How does the compound’s conformation impact enzyme inhibition mechanisms?

- Methodological Answer : The ethyl linker between pyrazole and sulfonamide allows rotational flexibility, enabling adaptive binding to enzyme active sites. Free-energy perturbation (FEP) simulations quantify conformational penalties during binding. Experimental validation via NOESY NMR confirms dominant rotamers in solution .

Data Contradictions and Resolution

- Crystallographic vs. Solution Conformations : X-ray structures may show planar pyrazole-sulfonamide arrangements due to crystal packing, while NMR reveals dynamic conformers. Use variable-temperature NMR to correlate solution flexibility with crystallographic rigidity .

- Bioactivity Discrepancies : Inconsistent IC₅₀ values across assays may arise from buffer pH variations (critical for sulfonamide ionization). Standardize assay conditions to pH 7.4 ± 0.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.